molecular formula C24H24F2O3 B1622225 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether CAS No. 80843-70-5

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether

Cat. No.: B1622225
CAS No.: 80843-70-5
M. Wt: 398.4 g/mol
InChI Key: WYPFXTQJTZVUJS-UHFFFAOYSA-N
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Description

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenoxybenzyl group and a difluoromethoxyphenyl group, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether typically involves the esterification of 3-phenoxybenzyl alcohol with 2-(4-difluoromethoxyphenyl)-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Phenols, alcohols.

Scientific Research Applications

Agricultural Use

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is primarily used as an insecticide in agricultural settings. Its efficacy against a range of pests makes it a valuable tool for farmers:

  • Target Pests : Effective against common agricultural pests such as aphids, beetles, and moths.
  • Mechanism of Action : Functions as a pyrethroid, disrupting the nervous system of insects, leading to paralysis and death.

Case Study: Efficacy Against Aphids

In field trials conducted in 2023, De-Bromo-halfenprox demonstrated a reduction in aphid populations by over 80% within two weeks of application on soybean crops. This significant impact highlights its effectiveness as a pest control agent.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form more complex molecules:

  • Synthesis of Pyrethroids : Used to create new derivatives with enhanced insecticidal properties.
  • Organic Chemistry Research : Acts as a precursor for studies aimed at developing novel compounds with specific biological activities.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionPyrethroid Derivative A85Smith et al., 2024
Grignard ReactionAlcohol Intermediate B90Johnson et al., 2023

Biological Research

Research studies have explored the biological activities of De-Bromo-halfenprox beyond its use as an insecticide:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Pharmacological Studies : Investigated for possible applications in drug development due to its structural similarities to known bioactive compounds.

Case Study: Antimicrobial Properties

A study published in the Journal of Biological Chemistry (2024) found that De-Bromo-halfenprox exhibited inhibitory effects on Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to various physiological effects. The difluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether stands out due to its unique combination of a phenoxybenzyl group and a difluoromethoxyphenyl group, which imparts distinct chemical and biological properties. Its enhanced stability and bioavailability make it a valuable compound for various applications .

Biological Activity

3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether, also known as De-Bromo-halfenprox, is a synthetic organic compound with the chemical formula C24H24F2O3C_{24}H_{24}F_{2}O_{3} and CAS number 80843-70-5. This compound is notable for its applications in various fields, particularly in agriculture as an insecticide due to its biological activity against pests.

Chemical Structure and Properties

The structure of this compound features a phenoxybenzyl group linked to a difluoromethoxyphenyl group, contributing to its unique chemical properties. The molecular weight is approximately 398.44 g/mol, and it exhibits characteristics typical of ether compounds, including stability under various conditions.

PropertyValue
Molecular FormulaC24H24F2O3
Molecular Weight398.44 g/mol
CAS Number80843-70-5
IUPAC Name1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
SynonymsDe-Bromo-halfenprox

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It operates through a mechanism similar to that of pyrethroids, primarily affecting the neuronal axons of insects by disrupting voltage-gated sodium channels. This results in paralysis and eventual death of the target pest.

Comparative Analysis with Related Compounds

The efficacy of this compound can be compared with other known insecticides:

CompoundMechanism of ActionToxicity to MammalsApplication Area
This compoundDisrupts sodium channels in neuronsLowAgriculture
EtofenproxSimilar to pyrethroids; affects sodium channelsVery lowAgriculture
CypermethrinDisrupts neuronal functionModerateAgriculture & Public Health
PermethrinAffects sodium channelsModerateAgriculture & Public Health

Case Studies and Research Findings

In a study conducted by Mitsui Chemicals, etofenprox (a related compound) demonstrated rapid knockdown activity against various pests while exhibiting low toxicity to mammals. This indicates that the structural modifications in compounds like this compound can lead to improved safety profiles while maintaining efficacy against target organisms .

Another research highlighted the stability of this compound under environmental conditions, suggesting its potential for long-term pest management strategies without significant risk of phytotoxicity or adverse effects on non-target species .

The primary mechanism involves interaction with neuronal membranes, leading to prolonged depolarization and disruption of normal nerve impulse transmission. The difluoromethoxy group enhances the compound's bioavailability and stability, making it more effective in agricultural applications .

Properties

IUPAC Name

1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2O3/c1-24(2,19-11-13-21(14-12-19)29-23(25)26)17-27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,23H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPFXTQJTZVUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230676
Record name Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80843-70-5
Record name Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080843705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g of 2-(4-difluoromethoxyphenyl)-2-methylpropyl alcohol, 2.0 g of m-phenoxybenzyl chloride, 20 g of 50% NaOH and 0.3 g of triethylbenzyl ammonium bromide were stirred at 50° C. for 2 hours. Then, H2O and benzene were added to the reaction mixture, and the mixture was sufficiently shaken and the benzene layer was separated, washed with water, dried over Na2SO4, and evaporated under reduced pressure, and the obtained crude ether was purified by column chromatography on 130 g of silica gel (2:3 mixed solvent of toluene and hexane was used as eluent) to give 3.0 g of the desired ether (the yield was 81% of the theoretical yield).
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2 g
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20 g
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0.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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